molecular formula C6H13NO B8063846 [(2R)-2-METHYLPYRROLIDIN-2-YL]METHANOL

[(2R)-2-METHYLPYRROLIDIN-2-YL]METHANOL

Cat. No.: B8063846
M. Wt: 115.17 g/mol
InChI Key: BJOWRJDUPYOCEU-ZCFIWIBFSA-N
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Description

®-(2-Methylpyrrolidin-2-yl)methanol is a chiral compound with the molecular formula C6H13NO It is characterized by a pyrrolidine ring substituted with a methyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-(2-methylpyrrolidin-2-yl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of ®-2-methylpyrrolidine-2-carbaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of ®-(2-methylpyrrolidin-2-yl)methanol may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to achieve the reduction of the precursor compound efficiently.

Types of Reactions:

    Oxidation: ®-(2-methylpyrrolidin-2-yl)methanol can undergo oxidation reactions to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form various derivatives, depending on the reducing agents and conditions used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles under appropriate conditions

Major Products Formed:

    Oxidation: ®-2-methylpyrrolidine-2-carbaldehyde, ®-2-methylpyrrolidin-2-one

    Reduction: Derivatives with modified functional groups

    Substitution: Compounds with substituted functional groups

Scientific Research Applications

Chemistry: ®-(2-methylpyrrolidin-2-yl)methanol is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in asymmetric synthesis and catalysis.

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies. Its chiral nature allows for the exploration of stereospecific interactions in biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals that target specific biological pathways. Its ability to interact with enzymes and receptors makes it a candidate for drug design and development.

Industry: In the industrial sector, ®-(2-methylpyrrolidin-2-yl)methanol is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-(2-methylpyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites, while the pyrrolidine ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • (S)-(2-methylpyrrolidin-2-yl)methanol
  • ®-(2-methylpyrrolidin-2-yl)ethanol
  • ®-(2-methylpyrrolidin-2-yl)propanol

Comparison: ®-(2-methylpyrrolidin-2-yl)methanol is unique due to its specific chiral configuration and the presence of a hydroxymethyl group. Compared to its analogs, it exhibits distinct reactivity and interaction profiles, making it valuable in stereospecific applications. The presence of the hydroxymethyl group also allows for additional functionalization, enhancing its versatility in chemical synthesis.

Properties

IUPAC Name

[(2R)-2-methylpyrrolidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(5-8)3-2-4-7-6/h7-8H,2-5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOWRJDUPYOCEU-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCN1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501279861
Record name 2-Pyrrolidinemethanol, 2-methyl-, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501279861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408057-43-1
Record name 2-Pyrrolidinemethanol, 2-methyl-, (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408057-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrrolidinemethanol, 2-methyl-, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501279861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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